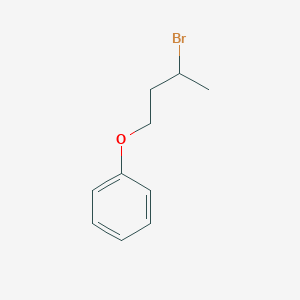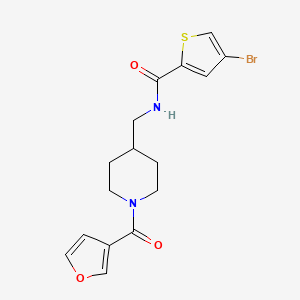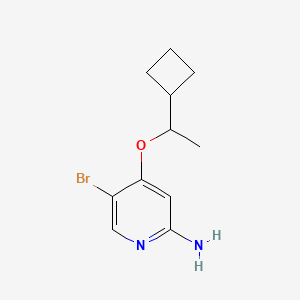
5-Bromo-4-(1-cyclobutylethoxy)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Bromo-4-(1-cyclobutylethoxy)pyridin-2-amine” is a chemical compound with the molecular formula C11H15BrN2O . It has a molecular weight of 271.158. The compound is in the form of an oil .
Molecular Structure Analysis
The InChI code for “5-Bromo-4-(1-cyclobutylethoxy)pyridin-2-amine” is 1S/C11H16N2O/c1-8(9-3-2-4-9)14-10-5-6-13-11(12)7-10/h5-9H,2-4H2,1H3,(H2,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model for further analysis.Chemical Reactions Analysis
While specific chemical reactions involving “5-Bromo-4-(1-cyclobutylethoxy)pyridin-2-amine” are not mentioned in the search results, pyridine derivatives are known to undergo various types of reactions . For example, Grignard reagents can be added to pyridine N-oxides to afford 2-substituted pyridines .Physical And Chemical Properties Analysis
“5-Bromo-4-(1-cyclobutylethoxy)pyridin-2-amine” is an oil at room temperature .Scientific Research Applications
1. Catalysis and Selective Amination
Research shows that 5-Bromo-4-(1-cyclobutylethoxy)pyridin-2-amine and related compounds can be effectively used in catalysis. For instance, the amination of 5-bromo-2-chloropyridine catalyzed by a palladium-Xantphos complex predominantly yields 5-amino-2-chloropyridine with high chemoselectivity and yield (Ji, Li, & Bunnelle, 2003).
2. Synthesis of Pyridine Derivatives
5-Bromo pyridine derivatives are key in synthesizing novel compounds. For example, efficient synthesis of new pyridine-based derivatives via Suzuki cross-coupling reaction has been demonstrated using these compounds. These derivatives have potential applications in areas like liquid crystal technology and biological activities (Ahmad et al., 2017).
3. Formation of Heterocyclic Compounds
The compound and its derivatives are used in the formation of various heterocyclic compounds. For example, cyclocondensation reactions involving these derivatives lead to the formation of imidazo[1,2-a]pyrazolo[3,4-e]pyridines or pyrazolo[3′,4′,5,6]pyrido[2,3-d]pyrimidine derivatives, which are important in medicinal chemistry (Yakovenko et al., 2020).
4. Structural and Coordination Chemistry
The compound's derivatives are instrumental in structural and coordination chemistry. They have been used to synthesize complexes and study their structural properties, which is crucial in understanding various chemical processes and reactions (Hegedus, Sundermann, & Dorhout, 2003).
Safety and Hazards
properties
IUPAC Name |
5-bromo-4-(1-cyclobutylethoxy)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c1-7(8-3-2-4-8)15-10-5-11(13)14-6-9(10)12/h5-8H,2-4H2,1H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICHHZUMCYVTSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC1)OC2=CC(=NC=C2Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-(1-cyclobutylethoxy)pyridin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

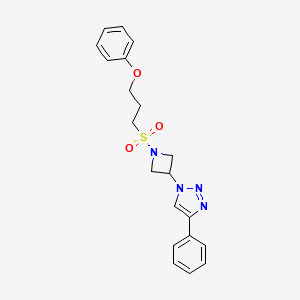

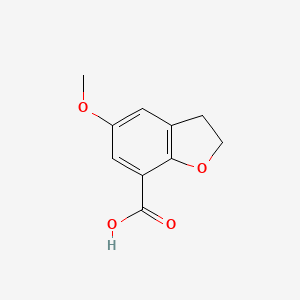
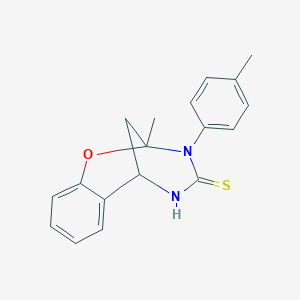
![Bicyclo[3.2.0]heptan-6-ylmethanamine hydrochloride](/img/structure/B2739194.png)
![Methyl 2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfide](/img/structure/B2739195.png)
![Bicyclo[4.1.0]heptane-3-carbaldehyde](/img/structure/B2739197.png)


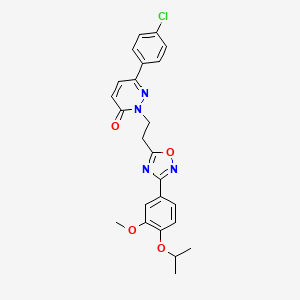
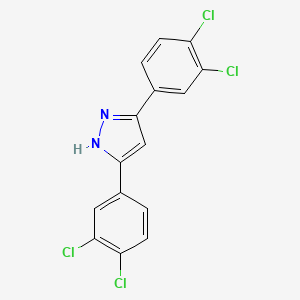
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide](/img/structure/B2739207.png)
